molecular formula C20H19NO4S B2371592 methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 620585-97-9

methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2371592
CAS RN: 620585-97-9
M. Wt: 369.44
InChI Key: OQGYADAPWJBPSJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” are not documented in the available resources .

Scientific Research Applications

Synthesis and Analogs

  • The compound has been used in the synthesis of analogs of antiviral compounds, as seen in the creation of thiophene derivatives resembling pyrazofurin (Huybrechts, Buffel, Freyne, & Hoornaert, 1984). These analogs can potentially offer new pathways in antiviral research.

Photochemical Degradation Studies

  • Research involving the photochemical degradation of similar benzothiophene compounds provides insights into the fate of oil spill components in marine environments (Andersson & Bobinger, 1996). This is crucial for understanding environmental impacts and developing remediation strategies.

Cyclization Reactions

  • The compound's structure is relevant to studies on the regioselectivity of cyclization reactions, as demonstrated by research on palladium(II)-induced intramolecular cyclization (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976). These findings are valuable in synthetic chemistry for designing specific molecular architectures.

Biological Activity

  • Similar cycloalkylthiophene derivatives have been synthesized and examined for their antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antimicrobial Properties

  • Related thiophene carboxamide derivatives have shown significant antibacterial and antifungal activities, indicating the potential of this class of compounds in pharmaceutical research (Vasu et al., 2003).

Friedel-Crafts Acylation Studies

  • Studies on the Friedel-Crafts acylation of related benzo[b]thiophenes provide insights into the synthesis and chemical behavior of similar compounds, valuable for organic synthesis and pharmaceutical applications (Hannoun et al., 1979).

Molecular Structure Analysis

  • Understanding the molecular structures of similar compounds, like in the study of methyl group-induced helicity in benzo[c]phenanthrene derivatives, is important for material science and drug design (Lakshman et al., 2000).

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b]naphthyridinones, which are structurally related, have been synthesized and tested for cytotoxic activity, suggesting the relevance of this compound class in cancer research (Deady et al., 2005).

Future Directions

The future directions for research on “methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” are not clear from the available resources .

properties

IUPAC Name

methyl 2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-10-7-8-14-13(9-10)11(2)17(25-14)18(22)21-19-16(20(23)24-3)12-5-4-6-15(12)26-19/h7-9H,4-6H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGYADAPWJBPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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